![molecular formula C18H27N5O2 B5346842 4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)
4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is commonly referred to as CP-526,555 and belongs to the class of piperazinyl-pyrimidines.
Mecanismo De Acción
The exact mechanism of action of CP-526,555 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CP-526,555 has been shown to have several biochemical and physiological effects. In animal models, CP-526,555 has been shown to increase levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. CP-526,555 has also been shown to inhibit the growth of certain cancer cell lines, possibly through its effects on the 5-HT1B receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-526,555 has several advantages for lab experiments, including its potency and selectivity for the 5-HT1B receptor. However, its limited solubility in aqueous solutions and potential toxicity at high doses may pose limitations for certain experiments.
Direcciones Futuras
There are several potential future directions for research on CP-526,555. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields, and development of more soluble and less toxic derivatives. Additionally, CP-526,555 may have potential as a tool compound for studying the role of the 5-HT1B receptor in various physiological and pathological processes.
Conclusion:
In conclusion, CP-526,555 is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its dual mechanism of action as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor may contribute to its anxiolytic and antidepressant effects. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CP-526,555 involves a multi-step process that includes the reaction of 4-chloro-2-pyrimidinecarboxylic acid with 4-(cyclopentylcarbonyl)-1-piperazine to form 4-(cyclopentylcarbonyl)-1-(4-pyrimidinyl)piperazine. This intermediate is then reacted with morpholine to obtain the final product, 4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine.
Aplicaciones Científicas De Investigación
CP-526,555 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, CP-526,555 has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, CP-526,555 has been shown to inhibit the growth of certain cancer cell lines. In immunology, CP-526,555 has been shown to have anti-inflammatory effects.
Propiedades
IUPAC Name |
cyclopentyl-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-17(15-3-1-2-4-15)22-9-7-21(8-10-22)16-5-6-19-18(20-16)23-11-13-25-14-12-23/h5-6,15H,1-4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKFFOUSJYALHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)
![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)
![3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5346770.png)
![methyl 5-ethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5346782.png)

![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)
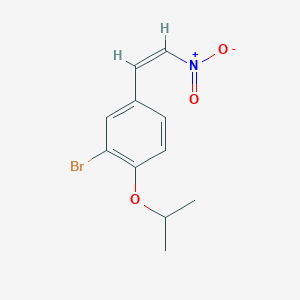
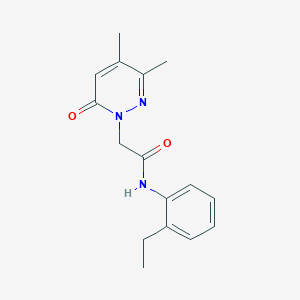
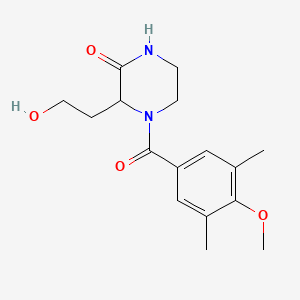
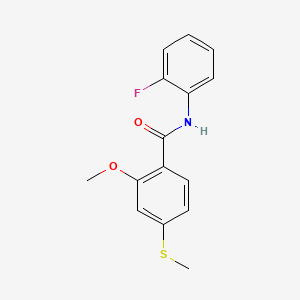
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5346838.png)
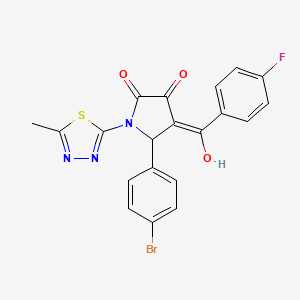
![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)